(S)-Rabeprazole
Overview
Description
“(S)-Rabeprazole” is a specific enantiomer of the drug Rabeprazole, which is a proton pump inhibitor. It is used to treat certain conditions where there is too much acid in the stomach, such as stomach ulcers and gastroesophageal reflux disease (GERD).
Synthesis Analysis
The synthesis of Rabeprazole involves several steps, including the creation of the pyridine derivative, followed by a coupling reaction with a thiazole derivative. The exact process can vary depending on the specific methods and reagents used.Molecular Structure Analysis
Rabeprazole’s molecular structure includes a pyridine ring and a thiazole ring, which are connected by a methylene bridge. It also has a fluorinated carboxylic acid group attached to the thiazole ring.Chemical Reactions Analysis
As a proton pump inhibitor, Rabeprazole works by inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cell. This effectively blocks the final step in gastric acid production.Physical And Chemical Properties Analysis
Rabeprazole is a white to slightly yellowish-white solid. It is very soluble in water and methanol, freely soluble in ethanol, chloroform, and ethyl acetate, and insoluble in ether and n-hexane.Scientific Research Applications
1. Acid Suppression and Gastroesophageal Reflux Disease (GERD) Management
(S)-Rabeprazole, as a proton pump inhibitor, is extensively used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. It is known for its rapid onset of action in acid suppression and is effective in relieving GERD-related symptoms like heartburn, regurgitation, and bloating. It has also shown effectiveness in treating extra-esophageal manifestations of GERD, such as asthma and chronic laryngitis, and in the management of non-erosive reflux disease (Dadabhai & Friedenberg, 2009); (Pace et al., 2007).
2. Helicobacter Pylori Eradication
Rabeprazole, in combination with antibiotics, has been studied for the eradication of Helicobacter pylori, a common cause of peptic ulcers. Clinical trials have found rabeprazole-based triple therapy (with two antibiotics) to be safe and effective in eradicating H. pylori, even in cases of dual therapy with clarithromycin (Stack et al., 1998); (Sharara, 2005).
3. Gastric Acid Hypersecretory Syndromes
(S)-Rabeprazole is also applied in the treatment of gastric acid hypersecretory syndromes, including Zollinger-Ellison syndrome. Its potent inhibitory effect on gastric acid secretion is crucial in managing these conditions effectively (Baldwin & Keam, 2009).
4. Pharmacokinetic Properties and Metabolism
Studies highlight rabeprazole's unique pharmacokinetic properties. Unlike other proton pump inhibitors, its metabolism is less influenced by genetic polymorphisms of CYP2C19, making it a more consistent option across different patient populations. This characteristic also contributes to its rapid onset of action (Dadabhai & Friedenberg, 2009); (Lew, 1999).
5. Effects on Plasma Gastrointestinal Peptides
Rabeprazole has been found to influence plasma levels of gastrointestinal peptides such as gastrin, somatostatin, and calcitonin gene-related peptide, indicating its broader impact beyond mere acid suppression (Katagiri et al., 2005).
6. Chiral Separation and Analysis
Research has been conducted on the enantioselective separation and determination of R-(+) and S-(−) enantiomers of rabeprazole, which is crucial for understanding its pharmacological and toxicological properties, given the differences between stereoisomers (Kim et al., 2017).
7. Pharmacodynamics and Comparative Efficacy
Comparative studies with other proton pump inhibitors have highlighted rabeprazole’s efficacy in acid suppression and treatment of GERD. It has been shown to achieve greater decreases in intragastric acidity, often preferred for its rapid and potent inhibition (Williams et al., 1999).
Safety And Hazards
Rabeprazole is generally well-tolerated, but like all medications, it can have side effects. These can include headache, nausea, diarrhea, stomach pain, and flatulence. In rare cases, it can cause more serious side effects.
Future Directions
Research into proton pump inhibitors like Rabeprazole continues, with a focus on improving their efficacy and reducing side effects. There is also interest in exploring their potential uses beyond the treatment of gastric acid-related disorders.
properties
IUPAC Name |
2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREYEVIYCVEVJK-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN=C1C[S@](=O)C2=NC3=CC=CC=C3N2)OCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445562 | |
Record name | 2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Rabeprazole | |
CAS RN |
177795-59-4 | |
Record name | Rabeprazole, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177795594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RABEPRAZOLE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9Z21M00M9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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